molecular formula C21H23N3OS2 B14159556 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 372506-79-1

11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B14159556
CAS No.: 372506-79-1
M. Wt: 397.6 g/mol
InChI Key: CPHVYHXQZHWDRC-UHFFFAOYSA-N
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Description

11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation.

    Attachment of the sulfanyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the reduction of the triazatricyclic core.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce various reduced forms of the tricyclic core.

Scientific Research Applications

11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(1-phenyl-ethyl)-phenol
  • 4-methyl-2-[(4-methylbenzylidene)amino]phenol

Uniqueness

Compared to these similar compounds, 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its tricyclic structure and the presence of multiple functional groups

Properties

CAS No.

372506-79-1

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H23N3OS2/c1-13(2)12-26-21-22-19-18(16-9-10-23(4)11-17(16)27-19)20(25)24(21)15-7-5-14(3)6-8-15/h5-8H,1,9-12H2,2-4H3

InChI Key

CPHVYHXQZHWDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=C)C)SC4=C3CCN(C4)C

solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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